

In-Depth Technical Guide: 3-(4-Fluorophenyl)-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-(4-Fluorophenyl)-5-methylbenzoic acid

Cat. No.: B7837942

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Chemical Structure, Synthesis, and Medicinal Applications

Part 1: Executive Summary & Chemical Identity

3-(4-Fluorophenyl)-5-methylbenzoic acid (CAS: 1214372-30-1) is a functionalized biphenyl carboxylic acid derivative. In medicinal chemistry, this scaffold serves as a critical "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.^[1]

The compound features a central benzoic acid core substituted at the meta positions with a methyl group and a 4-fluorophenyl moiety.^[2] This specific substitution pattern (3,5-disubstitution) is strategically valuable in drug design:

- **Conformational Control:** The meta arrangement minimizes steric clash between the two substituents, allowing the biphenyl system to adopt a twisted conformation (dihedral angle ~35-40°) that often matches hydrophobic pockets in enzymes (e.g., COX-2, kinases).
- **Metabolic Stability:** The para-fluorine atom on the distal phenyl ring blocks the primary site of Cytochrome P450-mediated oxidation (metabolic blocking), significantly extending the compound's half-life in vivo.

- **Electronic Modulation:** The carboxylic acid acts as a polar "anchor" (pKa ~4.2), while the lipophilic methyl and fluorophenyl groups tune the LogP (approx. 3.8), facilitating membrane permeability.

Chemical Identity Table

Property	Data
Chemical Name	3-(4-Fluorophenyl)-5-methylbenzoic acid
CAS Number	1214372-30-1
Molecular Formula	C ₁₄ H ₁₁ FO ₂
Molecular Weight	230.24 g/mol
SMILES	<chem>Cc1cc(cc(c1)c2ccc(F)cc2)C(=O)O</chem>
LogP (Predicted)	3.82 ± 0.4
pKa (Predicted)	4.15 (Carboxylic Acid)
H-Bond Donors/Acceptors	1 / 2

Part 2: Synthetic Methodology (The "Gold Standard" Protocol)

The most robust route to **3-(4-Fluorophenyl)-5-methylbenzoic acid** is the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over Gomberg-Bachmann or Ullmann couplings due to its mild conditions, tolerance of the carboxylic acid functionality, and high regioselectivity.

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond. The preferred coupling partners are:

- **Electrophile:** 3-Bromo-5-methylbenzoic acid (commercially available, stable).
- **Nucleophile:** 4-Fluorophenylboronic acid (highly stable, easy to handle).

Detailed Experimental Protocol

Note: This protocol is designed for a 1.0 gram scale synthesis.

Reagents

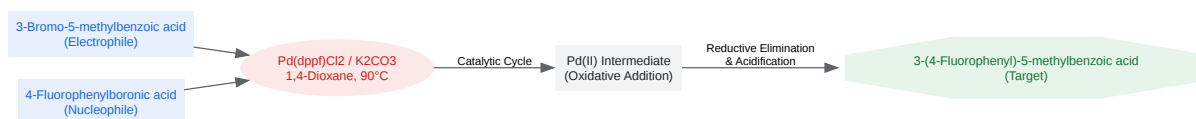
- Substrate: 3-Bromo-5-methylbenzoic acid (1.0 eq, 4.35 mmol)
- Boronic Acid: 4-Fluorophenylboronic acid (1.2 eq, 5.22 mmol)
- Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) — Selected for its resistance to oxidation and high turnover number.
- Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 eq).
- Solvent: 1,4-Dioxane (degassed).

Step-by-Step Workflow

- Preparation: Charge a round-bottom flask with 3-bromo-5-methylbenzoic acid (1.0 g), 4-fluorophenylboronic acid (0.73 g), and Pd(dppf)Cl₂ (106 mg).
- Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (N₂) or Argon three times to remove oxygen (critical to prevent homocoupling of the boronic acid).
- Solvation: Add degassed 1,4-dioxane (15 mL) and 2.0 M aqueous K₂CO₃ (6.5 mL) via syringe.
- Reaction: Heat the mixture to 90°C for 12–16 hours under N₂. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.
 - Checkpoint: The starting bromide should be fully consumed. A new peak with m/z 229 (M-H)⁻ should appear.
- Work-up: Cool to room temperature. Dilute with ethyl acetate (50 mL) and acidify carefully with 1N HCl to pH ~2–3 (to protonate the carboxylate salt).
- Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% Methanol in Dichloromethane).

Synthesis Workflow Diagram



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Caption: Figure 1. Suzuki-Miyaura cross-coupling workflow for the synthesis of the target biphenyl acid.[1]

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

The **3-(4-Fluorophenyl)-5-methylbenzoic acid** structure is not merely an intermediate; it is a bioactive scaffold found in several therapeutic classes.

Anti-Inflammatory Agents (COX Inhibition)

The biphenyl carboxylic acid motif is a classic pharmacophore for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), exemplified by Diflunisal.[1]

- Mechanism: The carboxylate group forms an ionic bond with Arg120 in the cyclooxygenase (COX) channel. The biphenyl tail extends into the hydrophobic channel.
- Role of 3-(4-F-Ph)-5-Me: The 5-methyl group adds bulk that can improve selectivity for COX-2 over COX-1 by exploiting the slightly larger pocket of the inducible enzyme. The 4-fluoro group prevents metabolic hydroxylation, a common clearance pathway for simple biphenyls.

URAT1 Inhibitors (Gout Therapy)

Recent patents indicate that biphenyl acids are potent inhibitors of Urate Transporter 1 (URAT1).

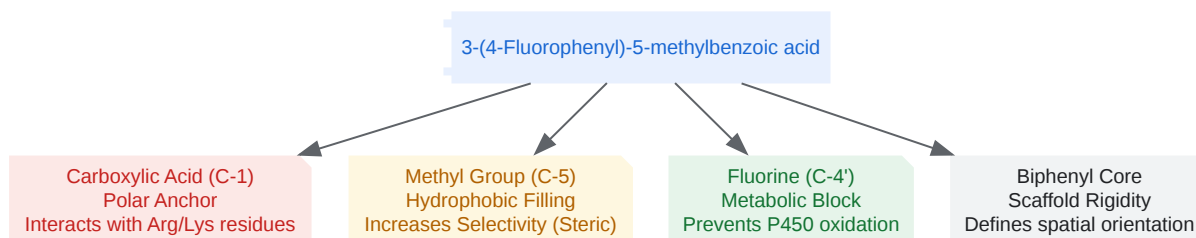
- Function: These compounds inhibit the reabsorption of uric acid in the proximal tubule of the kidney.
- SAR Insight: The lipophilic 3,5-disubstitution pattern is critical for binding to the transmembrane domains of the transporter, while the acid moiety mimics the urate substrate.

PPAR Agonists (Metabolic Syndrome)

Peroxisome Proliferator-Activated Receptors (PPARs) bind fatty acids and their derivatives.

- Relevance: 3-aryl-5-methylbenzoic acids serve as the "acidic head group" in dual PPAR α / γ agonists. The rigid biphenyl spacer positions the acid correctly to interact with the receptor's activation function domain (AF-2).

Structure-Activity Relationship (SAR) Map



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Caption: Figure 2. Pharmacophore analysis highlighting the functional role of each structural component.

Part 4: Analytical Characterization

To validate the synthesis of **3-(4-Fluorophenyl)-5-methylbenzoic acid**, the following spectral data are diagnostic.

Technique	Diagnostic Signal	Interpretation
^1H NMR	δ ~2.45 ppm (s, 3H)	Methyl group at position 5.
^1H NMR	δ 12.5–13.0 ppm (br s, 1H)	Carboxylic acid proton (exchangeable with D_2O).
^{13}C NMR	δ ~168 ppm	Carbonyl carbon of the carboxylic acid.
^{19}F NMR	δ ~ -115 ppm	Fluorine signal (singlet or multiplet depending on decoupling).
MS (ESI-)	m/z 229 $[\text{M}-\text{H}]^-$	Deprotonated molecular ion (Negative mode is preferred for acids).

Quality Control Note: Common impurities include the homocoupled by-product (4,4'-difluorobiphenyl) and unreacted boronic acid. These are non-polar and very polar, respectively, and can be easily removed via the acid-base extraction step described in the protocol.

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